N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

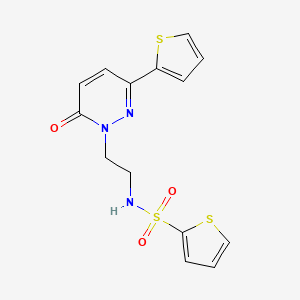

The compound N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide features a pyridazinone core substituted at the 3-position with a thiophen-2-yl group. A sulfonamide moiety (thiophene-2-sulfonamide) is connected via an ethyl linker to the pyridazinone nitrogen (position 1).

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S3/c18-13-6-5-11(12-3-1-9-21-12)16-17(13)8-7-15-23(19,20)14-4-2-10-22-14/h1-6,9-10,15H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGZZVVDHQNQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of pyridazinone derivatives. These compounds have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition.

The compound features a complex structure that includes a pyridazinone core, a thiophene ring, and a sulfonamide group. This unique combination suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 305.4 g/mol |

| Molecular Formula | C15H19N3O2S |

| LogP | 2.2898 |

| Polar Surface Area | 54.15 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, thus inhibiting enzymes involved in various biochemical pathways. The sulfonamide group is known for its role in enzyme inhibition by competing with substrate binding sites.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to the pyridazinone scaffold. For instance, derivatives have shown significant growth inhibition in cancer cell lines while sparing non-tumorigenic cells. This selective toxicity suggests that this compound may possess similar properties.

Case Study:

In a study involving various pyridazinone derivatives, one compound exhibited IC50 values below 10 µM against several cancer cell lines, indicating potent cytotoxicity while demonstrating minimal effects on normal cells .

Enzyme Inhibition

The compound's sulfonamide functionality allows it to act as an inhibitor of key enzymes involved in metabolic pathways. For example, sulfonamides are known inhibitors of carbonic anhydrase and dihydropteroate synthase, which are critical in bacterial growth and metabolism.

Research Findings:

A comparative analysis revealed that related compounds demonstrated effective inhibition of enzymatic activity with IC50 values ranging from 5 to 15 µM, suggesting that this compound could exhibit similar inhibitory effects .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of Pyridazinone Core: Cyclization reactions using hydrazine derivatives and diketones.

- Introduction of Thiophene Ring: Cross-coupling reactions using thiophene boronic acids.

- Attachment of Sulfonamide Group: Reaction with sulfonyl chlorides under basic conditions.

Comparison with Similar Compounds

N-(2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide and N-(2-(6-oxo-3-(furan)pyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide are structurally similar but differ in their ring substituents. The thiophene ring may confer unique electronic properties leading to distinct biological activities compared to these analogs.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core

The pyridazinone ring is a critical scaffold for bioactivity. Key structural analogs differ in substituents at the 3-position:

- Thiophen-2-yl group (Target Compound): The thiophene substitution may enhance π-π stacking interactions in biological targets, as seen in antimicrobial thiophene-quinolones .

- Thiomorpholinyl group : N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide (CAS RN provided) introduces a sulfur-containing morpholine derivative, which could modulate solubility and hydrogen-bonding capacity .

- Pyrrole group: N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide (CAS 1421515-85-6) replaces the thiophene with a pyrrole, altering electronic properties and binding affinity .

Table 1: Substituent Effects on Pyridazinone Derivatives

| Compound | 3-Position Substituent | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|---|

| Target Compound | Thiophen-2-yl | C₁₃H₁₃N₃O₃S₂ | 355.4 | Enhanced π-π interactions |

| 5-ethyl Analog (CAS 1021056-68-7) | Phenyl | C₁₉H₂₁N₃O₃S₂ | 403.5 | Increased hydrophobicity |

| Thiomorpholinyl Analog (CAS RN) | Thiomorpholin-4-yl | C₁₆H₁₇FN₄O₂S | 372.4 | Improved solubility |

| Pyrrole Analog (CAS 1421515-85-6) | 1H-Pyrrol-1-yl | C₁₄H₁₅N₅O₂S₂ | 349.4 | Altered electronic profile |

Linker Modifications

The ethyl linker between pyridazinone and sulfonamide is a common feature, but chain length and functional groups vary:

- Ethyl linker (Target Compound) : Balances flexibility and rigidity for optimal binding.

- Aminoethyl linker: N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide introduces an amino group, enabling hydrogen bonding or salt bridge formation with biological targets .

Sulfonamide Moieties

The thiophene-2-sulfonamide group is conserved in the target compound and several analogs. However:

- Ethyl substitution : The 5-ethyl group in 5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide adds steric bulk, which may influence binding pocket accommodation .

- Simpler sulfonamides: N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide () lacks the pyridazinone core but demonstrates the synthetic feasibility of thiophene-sulfonamide derivatives, often used in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.